molecular formula C21H24N4O4S B6529383 4-(diethylsulfamoyl)-N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide CAS No. 946306-25-8

4-(diethylsulfamoyl)-N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide

Cat. No. B6529383
CAS RN: 946306-25-8
M. Wt: 428.5 g/mol
InChI Key: VRCLNLSIOBTEBG-UHFFFAOYSA-N
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Description

Compounds containing 1,3,4-oxadiazole rings are often used in the creation of energetic materials . These compounds can be obtained by the nitration of certain precursors with 100% nitric acid .


Synthesis Analysis

The synthesis of similar compounds often involves reactions between phosphites and imines, obtained from 5-phenyl-1,2,4-oxadiazol-2-amine and aromatic aldehydes, under microwave irradiation .


Molecular Structure Analysis

The molecular structures of these compounds are typically characterized by 1H and 13C NMR, MS, and IR spectroscopy . X-ray diffraction studies can provide further insight into their structural characteristics .


Chemical Reactions Analysis

These compounds can undergo complexation with a ruthenium (II) precursor, selectively at the more basic nitrogen atom of the oxadiazole ring .


Physical And Chemical Properties Analysis

Compounds with 1,3,4-oxadiazole rings often exhibit good thermal stabilities and acceptable sensitivity values . Their detonation performance numbers can be obtained based on the calculated heats of formation and measured densities .

Mechanism of Action

While the specific mechanism of action for your compound is not available, similar compounds have been used as efficient catalysts for the transfer hydrogenation of ketones to alcohols .

Safety and Hazards

While specific safety and hazard information for your compound is not available, it’s important to note that similar compounds can exhibit low impact sensitivities .

Future Directions

The design and synthesis of energetic compounds with azido groups have long been a focus of research in the field of energetic materials . Future research may continue to explore the potential of these compounds in both molten-cast explosives and high-energy explosives .

properties

IUPAC Name

4-(diethylsulfamoyl)-N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O4S/c1-4-19-23-24-21(29-19)16-7-11-17(12-8-16)22-20(26)15-9-13-18(14-10-15)30(27,28)25(5-2)6-3/h7-14H,4-6H2,1-3H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRCLNLSIOBTEBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(O1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(diethylsulfamoyl)-N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide

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